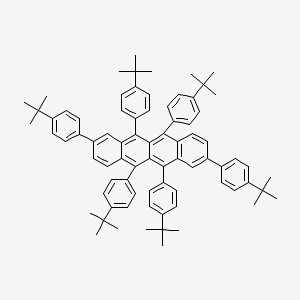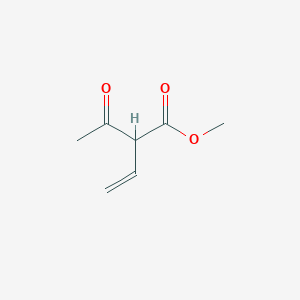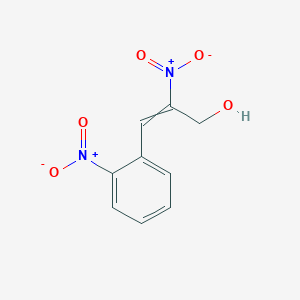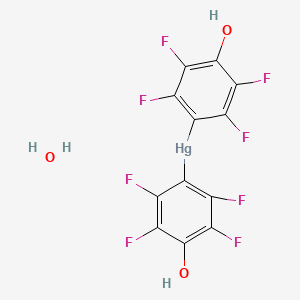![molecular formula C28H30 B14190312 1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) CAS No. 917762-03-9](/img/structure/B14190312.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene): is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which includes two 2,5-dimethylbenzene groups connected by a 2,5-dimethyl-1,4-phenylene moiety through ethene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) typically involves the following steps:
Condensation Reaction: The compound can be synthesized through a condensation reaction involving 2,5-dimethylbenzene derivatives and 2,5-dimethyl-1,4-phenylene derivatives.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), elevated temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) has several scientific research applications, including:
Materials Science: The compound is used in the development of covalent organic frameworks (COFs) with unique properties.
Organic Electronics: It is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) involves its interaction with molecular targets and pathways, which can vary depending on its application:
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Catalysis: As a ligand, it can coordinate with metal centers, facilitating catalytic cycles and enhancing reaction rates.
Biological Activity: The compound may interact with cellular components, disrupting biological processes and exhibiting antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethene-2,1-diyl)]bis(benzene): Lacks the methyl groups present in 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene), resulting in different electronic and steric properties.
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(benzene): Similar structure but without the additional methyl groups on the benzene rings.
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) is unique due to the presence of multiple methyl groups, which influence its electronic properties and reactivity. These structural features make it particularly suitable for applications in materials science and organic electronics.
Propiedades
Número CAS |
917762-03-9 |
|---|---|
Fórmula molecular |
C28H30 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1,4-bis[2-(2,5-dimethylphenyl)ethenyl]-2,5-dimethylbenzene |
InChI |
InChI=1S/C28H30/c1-19-7-9-21(3)25(15-19)11-13-27-17-24(6)28(18-23(27)5)14-12-26-16-20(2)8-10-22(26)4/h7-18H,1-6H3 |
Clave InChI |
LKTYXSNQVDZREJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C=CC2=CC(=C(C=C2C)C=CC3=C(C=CC(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)







![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

